Sodium aluminate

Description

Properties

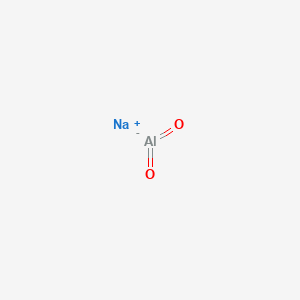

IUPAC Name |

sodium;dioxoalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.2O/q-1;+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJYQHRNMMNLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al-]=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaAlO2, AlNaO2 | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium aluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_aluminate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051206 | |

| Record name | Sodium aluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Hygroscopic; [ICSC] White crystalline solid, soluble in water; [Hawley], WHITE HYGROSCOPIC POWDER. | |

| Record name | Sodium aluminate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN WATER; INSOL IN ALCOHOL, Solubility in water: very good | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

>1.5 g/cm³ | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE GRANULAR MASS, WHITE AMORPHOUS POWDER | |

CAS No. |

1302-42-7, 11138-49-1 | |

| Record name | Sodium metaaluminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1302-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium aluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sodium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011138491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium sodium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1650 °C | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Aluminate: Chemical Formula and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, and properties of sodium aluminate. It includes detailed experimental protocols for its synthesis and characterization, quantitative data, and graphical representations of its chemical pathways and structural forms.

Chemical Formula and Nomenclature

This compound is an inorganic compound that exists in various forms, leading to several chemical formulas being used interchangeably. Pure, anhydrous this compound is a white, crystalline, and hygroscopic solid.[1][2][3]

The chemical formulas used to represent this compound include:

-

NaAlO₂: The simplest and most common formula for the anhydrous form.[1][2][4][5]

-

NaAl(OH)₄: Represents the hydrated form, often found in aqueous solutions.[1][6][7]

-

Na₂O·Al₂O₃ or Na₂Al₂O₄: These formulas represent it as a mixed oxide, emphasizing its composition from sodium oxide and aluminum oxide.[1][6][7][8]

Other related sodium aluminates include compounds like Na₅AlO₄, which contains distinct AlO₄⁵⁻ anions, and others with complex polymeric anions such as Na₇Al₃O₈ and Na₁₇Al₅O₁₆.[1][3][7]

Chemical Structure

The structure of this compound varies significantly between its anhydrous and hydrated states. The fundamental building block in both forms is the aluminate anion, [AlO₄]⁴⁻ or [Al(OH)₄]⁻, where aluminum is tetrahedrally coordinated to four oxygen atoms.

Anhydrous this compound (NaAlO₂) Structure

Anhydrous NaAlO₂ possesses an orthorhombic crystal structure.[1][2][3] The structure consists of a three-dimensional framework built from corner-sharing AlO₄ tetrahedra.[1][2][6][7] This arrangement creates a stable, crystalline solid with a high melting point. The sodium ions (Na⁺) are situated within the cavities of this aluminate framework.

Hydrated this compound (NaAlO₂·5/4H₂O) Structure

The hydrated form, specifically NaAlO₂·5/4H₂O, has a more complex layered structure.[1][6][7] It crystallizes in the tetragonal space group P42₁m.[9] The structure is composed of layers of AlO₄ tetrahedra linked together to form four- and eight-membered rings.[1][7][9] These layers are held together by sodium ions and water molecules, which form hydrogen bonds with the oxygen atoms of the AlO₄ tetrahedra.[1][6][7]

Quantitative Data and Physical Properties

A summary of the key quantitative data for anhydrous this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | NaAlO₂ | [1][2][3] |

| Molar Mass | 81.97 g/mol | [1][2][3] |

| Appearance | White (sometimes light-yellowish) crystalline powder, hygroscopic | [1][2][3] |

| Density | 1.5 g/cm³ | [1][2][3] |

| Melting Point | 1,650 °C (3,000 °F; 1,920 K) | [1][2][3] |

| Crystal Structure | Orthorhombic, Space group Pna2₁ | [3][9][10] |

| Lattice Parameters | a = 5.3871 Å, b = 7.0320 Å, c = 5.2180 Å | [9] |

| Bond Lengths | Al-O: 1.75-1.77 Å, Na-O: 2.30-2.35 Å | [10] |

| Solubility in Water | Highly soluble | [1] |

| Refractive Index (n_D) | 1.566 | [1][2] |

| Std Enthalpy of Formation | -1133.2 kJ/mol | [2][3] |

| Std Molar Entropy | 70.4 J/mol·K | [2][3] |

Experimental Protocols

Synthesis of this compound

Method 1: From Aluminum Hydroxide

This is the primary commercial manufacturing method.[1][6][11]

-

Reactants: Aluminum hydroxide (Al(OH)₃, Gibbsite) and aqueous sodium hydroxide (NaOH) solution (caustic soda).

-

Procedure:

-

Dissolve aluminum hydroxide in a 20–25% aqueous NaOH solution.[1][6]

-

Heat the mixture in a steam-heated nickel or steel vessel to near its boiling point.[1][6]

-

For a more concentrated product, boil the aluminum hydroxide with an approximately 50% aqueous NaOH solution until a pulp is formed.[1][6]

-

Pour the resulting mixture into a cooling tank.

-

A solid mass containing about 70% NaAlO₂ will form upon cooling.[1][6]

-

Method 2: From Elemental Aluminum

This method is highly exothermic and produces hydrogen gas.[1]

-

Reactants: Elemental aluminum (Al), sodium hydroxide (NaOH), and water (H₂O).

-

Procedure:

-

React aluminum metal with an aqueous NaOH solution under continuous stirring. The reaction is often written as: 2Al + 2NaOH + 2H₂O → 2NaAlO₂ + 3H₂.[1]

-

Control the reaction temperature as it is highly exothermic.

-

A study optimizing this reaction for zeolite production found the highest aluminum conversion (94.33%) at a pH of 13.6 and an Al-to-NaOH molar ratio of 1:4, with a reaction time of five hours.[12]

-

Characterization Techniques

-

X-Ray Diffraction (XRD): Used to determine the crystalline phase and purity of the synthesized this compound. Crystalline NaAlO₂ shows characteristic sharp reflections, notably at a 2θ value of approximately 34.8°, which corresponds to the JCPDS file No. 33-1200.[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the formation of the aluminate structure. The presence of tetrahedral [AlO₄]⁻ units is confirmed by characteristic vibrational bands observed around 624 cm⁻¹ and 727 cm⁻¹.[12]

-

Scanning Electron Microscopy with Energy-Dispersive X-ray (SEM-EDX): Used to analyze the morphology and elemental composition of the product. This technique can reveal the particle shape (e.g., irregular plate-like crystals) and confirm the stoichiometric ratio of sodium to aluminum.[12]

Visualizations: Pathways and Structures

The following diagrams illustrate the key chemical processes and structural relationships of this compound.

Caption: Synthesis of this compound from Aluminum Hydroxide.

Caption: Structural Comparison of Anhydrous and Hydrated this compound.

Caption: Hydrolysis of this compound in Aqueous Solution.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. alignchemical.com [alignchemical.com]

- 4. This compound Valency, Solubility & Uses | Study.com [study.com]

- 5. quora.com [quora.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. atamankimya.com [atamankimya.com]

- 8. This compound POWDER - Ataman Kimya [atamanchemicals.com]

- 9. The crystal structure of hydrated this compound, NaAlO{sub 2}{center_dot}5/4H{sub 2}O, and its dehydration product (Journal Article) | OSTI.GOV [osti.gov]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. This compound | 11138-49-1 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Anhydrous Sodium Aluminate

For Researchers, Scientists, and Drug Development Professionals

Anhydrous sodium aluminate (NaAlO₂) is a significant inorganic compound with diverse applications, including water treatment, cement manufacturing, and as an intermediate in zeolite synthesis.[1][2] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

Core Physical and Chemical Properties

Anhydrous this compound is a white, odorless, crystalline solid.[3][4] Commercial grades may sometimes have a light-yellowish appearance.[1][3] The compound is hygroscopic, readily absorbing moisture from the atmosphere, and is highly soluble in water, forming a strongly alkaline solution (pH > 12).[1][4] Conversely, it is insoluble in alcohol.[2][3]

Table 1: General Physical and Chemical Properties of Anhydrous this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | NaAlO₂ | [3] |

| Molar Mass | 81.97 g/mol | [3] |

| Appearance | White crystalline powder (sometimes light-yellowish) | [1][3] |

| Odor | Odorless | [3][4] |

| Density | 1.5 g/cm³ | [1][3] |

| Melting Point | 1650 °C (1920 K) | [1][3][4][5] |

| Solubility in Water | Highly soluble | [2][3] |

| Solubility in Alcohol | Insoluble | [2][3] |

| Refractive Index (n_D) | 1.566 | [1][2][3] |

| Hygroscopicity | Hygroscopic |[3][4] |

Structural and Thermodynamic Properties

Anhydrous this compound possesses a three-dimensional framework structure built from corner-linked AlO₄ tetrahedra, crystallizing in an orthorhombic system.[1][2][3] This arrangement is isostructural to β-NaFeO₂.[6] The hydrated form, by contrast, has layers of AlO₄ tetrahedra joined into rings.[2][3]

Table 2: Structural and Thermodynamic Data for Anhydrous this compound

| Property | Value | Source(s) |

|---|---|---|

| Crystal Structure | Orthorhombic | [1][3][5] |

| Space Group | Pna2₁ | [6][7] |

| Standard Enthalpy of Formation (ΔH_f°) | -1133.2 kJ/mol | [1] |

| Standard Entropy (S°) | 70.4 J/(mol·K) | [1] |

| Heat Capacity (C_p) | 73.6 J/(mol·K) |[1][5] |

Experimental Protocols

Detailed methodologies are critical for the accurate characterization and synthesis of materials. Below are protocols for the industrial synthesis and key analytical techniques used to determine the physical properties of anhydrous this compound.

This protocol describes the common industrial method for producing this compound by dissolving aluminum hydroxide in a caustic soda solution.[2][8]

-

Charging the Reactor : A steam-heated vessel constructed from nickel or steel is charged with a ~50% aqueous solution of sodium hydroxide (caustic soda).[8]

-

Dissolution : Aluminum hydroxide (gibbsite) is added to the caustic soda solution.[5]

-

Reaction : The mixture is heated to near its boiling point and agitated until a viscous pulp is formed.[2][8] The reaction is: Al(OH)₃ + NaOH → NaAlO₂ + 2H₂O.

-

Solidification : The hot pulp is transferred to a cooling tank where it solidifies into a solid mass containing approximately 70% NaAlO₂.[2][8]

-

Crushing : The cooled, solid mass is mechanically crushed into smaller pieces.[8]

-

Dehydration : The crushed material is fed into a rotary oven for dehydration to remove excess water.[8]

-

Final Product : The resulting product is a powder containing approximately 90% NaAlO₂, with residual water (~1%) and free NaOH (~1%).[8]

A logical workflow for characterizing a synthesized batch of anhydrous this compound is presented below.

-

Objective : To confirm the crystal structure and phase purity of anhydrous NaAlO₂.

-

Instrumentation : A powder X-ray diffractometer with a Cu Kα radiation source.

-

Procedure :

-

A small amount of the anhydrous this compound powder is finely ground using an agate mortar and pestle to ensure random crystal orientation.

-

The powdered sample is carefully packed into a sample holder, ensuring a flat, smooth surface.

-

The sample is placed in the diffractometer.

-

Data is collected over a 2θ range of 10-90° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

The resulting diffraction pattern is analyzed by comparing peak positions and intensities to a reference pattern from a crystallographic database (e.g., ICSD) for NaAlO₂ (orthorhombic, space group Pna2₁).[6][7]

-

Rietveld refinement can be performed to obtain precise lattice parameters.[6]

-

-

Objective : To assess the thermal stability and determine the presence of bound water or other volatile impurities.[9]

-

Instrumentation : A thermogravimetric analyzer capable of reaching at least 1000°C.

-

Procedure :

-

A small, precisely weighed sample (5-10 mg) of this compound is placed in an alumina or platinum crucible.

-

The crucible is loaded into the TGA furnace.

-

The sample is heated from ambient temperature to 1000°C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flow at 50 mL/min).

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG) are analyzed. For a pure, anhydrous sample, no significant mass loss is expected until very high decomposition temperatures. A mass loss step beginning around 200-300°C would indicate the dehydration of a hydrated sample.[10]

-

Structural Relationships

The relationship between the fundamental aluminate anion, the anhydrous solid, and its hydrated counterpart is crucial for understanding its chemistry. Anhydrous NaAlO₂ is built upon a framework of these aluminate tetrahedra.

This technical guide summarizes the essential physical properties of anhydrous this compound, providing quantitative data and standardized protocols for its synthesis and analysis. The information is intended to serve as a foundational resource for scientific and research applications.

References

- 1. webqc.org [webqc.org]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | NaAlO2 | CID 14766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound POWDER - Ataman Kimya [atamanchemicals.com]

- 6. The Crystal Structure of Hydrated this compound, NaAlO2 · 5/4H2O, and Its Dehydration Product | Semantic Scholar [semanticscholar.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

- 9. This compound | 1302-42-7 | Benchchem [benchchem.com]

- 10. lierchemexis.com [lierchemexis.com]

Solubility of Sodium Aluminate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium aluminate in aqueous solutions. It is intended to be a valuable resource for professionals in research, science, and drug development who work with this versatile compound. The guide delves into the core principles of this compound solubility, the factors influencing it, and the experimental methods for its determination.

Introduction to this compound

This compound is an inorganic chemical of significant industrial importance, with the general formula NaAlO₂. It is a white, crystalline solid that is highly soluble in water, forming a strongly alkaline solution.[1][2][3][4][5] The dissolution process is exothermic and can generate heat upon the addition of water.[6] In aqueous solutions, this compound does not exist as the simple NaAlO₂ molecule but rather hydrolyzes to form the tetrahydroxoaluminate ion, [Al(OH)₄]⁻.[7][8]

The stability of this compound solutions is a critical factor in their application and is influenced by several parameters, including the caustic ratio (Na₂O/Al₂O₃), temperature, and the concentration of alumina.[9] Unstable solutions can lead to the precipitation of aluminum hydroxide, Al(OH)₃.

Quantitative Solubility Data

The solubility of this compound is complex and is best understood through the lens of the Na₂O-Al₂O₃-H₂O ternary phase system. The following tables summarize the maximum solubility of alumina (Al₂O₃) in sodium hydroxide solutions at various temperatures, derived from phase diagrams. This data is crucial for preparing stable saturated and supersaturated solutions.

Table 1: Maximum Solubility of Alumina in Aqueous Sodium Hydroxide at 30°C [9]

| Concentration of Na₂O (wt%) | Concentration of Al₂O₃ (wt%) |

| 20 | 23 |

Note: At 30°C, the maximum solubility is observed at approximately 20 wt% Na₂O and 23 wt% Al₂O₃.[9]

Due to the common ion effect and the formation of various hydrated species, the solubility of this compound is significantly dependent on the concentration of free sodium hydroxide in the solution.

Factors Influencing Solubility

Several factors critically affect the solubility and stability of this compound in aqueous solutions:

-

pH: this compound solutions are strongly alkaline, with a pH typically above 11.[4] The high pH is essential to maintain the aluminate in its soluble [Al(OH)₄]⁻ form and prevent the precipitation of aluminum hydroxide.

-

Presence of Other Ions: The solubility of this compound can be influenced by the presence of other salts. For instance, studies have shown that the presence of sodium nitrate increases the solubility of this compound in water, with a more pronounced effect at higher temperatures.[10]

-

Concentration: The stability of this compound solutions is also a function of its concentration. Both very dilute and highly concentrated solutions can be more stable than those at intermediate concentrations.

Aqueous Speciation and Hydrolysis

In aqueous solutions, this compound undergoes hydrolysis, and the aluminum species present are pH-dependent. The primary soluble species in alkaline solutions is the tetrahydroxoaluminate ion, [Al(OH)₄]⁻.

The hydrolysis reaction can be represented as:

NaAlO₂ (s) + 2H₂O (l) ⇌ Na⁺ (aq) + [Al(OH)₄]⁻ (aq)

Changes in pH, temperature, or concentration can shift this equilibrium, leading to the formation of various polymeric aluminate species and eventually the precipitation of aluminum hydroxide (gibbsite), particularly if the pH is lowered.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for various applications. The following are outlines of common experimental methods.

Gravimetric Method

The gravimetric method is a fundamental technique for determining the solubility of a substance.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of deionized water in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be verified by periodically measuring the concentration of the supernatant until it remains constant.[11]

-

Sample Withdrawal and Filtration: A known volume of the saturated supernatant is carefully withdrawn using a heated pipette to prevent premature crystallization and immediately filtered through a pre-weighed, fine-porosity filter to remove any undissolved solid.

-

Evaporation and Drying: The filtered solution is collected in a pre-weighed evaporating dish. The solvent (water) is then evaporated by gentle heating. The dish with the solid residue is then dried in an oven at an appropriate temperature (e.g., 110°C) until a constant weight is achieved.[12][13]

-

Calculation: The weight of the dissolved this compound is determined by subtracting the weight of the empty evaporating dish from the final constant weight. The solubility can then be expressed in grams of solute per 100 grams of solvent or other desired units.

Titrimetric Method

Titrimetric methods offer a volumetric approach to determine the concentration of aluminate in a solution.

Methodology:

-

Sample Preparation: A known volume of the saturated this compound solution is carefully sampled and diluted with deionized water.

-

Complexation and Titration: The determination of aluminate, hydroxide, and carbonate in the same solution can be complex due to their similar basic nature. A common approach involves a two-stage titration:

-

First Titration: A sample is titrated with a standardized acid (e.g., HCl) to a specific pH endpoint (e.g., pH 8.1) to determine the hydroxide and carbonate content. In some procedures, barium chloride is added to a separate aliquot to precipitate the carbonate, allowing for the determination of the hydroxide content alone.[14]

-

Second Titration: To determine the aluminate concentration, a complexing agent such as fluoride or tartrate is added to the solution. This liberates hydroxide ions in proportion to the aluminate concentration, which are then titrated with a standard acid.[15]

-

-

Endpoint Detection: The endpoint of the titration can be determined using a pH meter (potentiometric titration) or a suitable indicator.

-

Calculation: The concentration of this compound is calculated from the volume of titrant used and the stoichiometry of the reaction.

Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Dissolution and hydrolysis of this compound in water.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound POWDER - Ataman Kimya [atamanchemicals.com]

- 4. getwsu.com [getwsu.com]

- 5. elementschina.com [elementschina.com]

- 6. This compound, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Research Portal [researchportal.murdoch.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 10. Solubility studies on the this compound-sodium nitrate-water system - ProQuest [proquest.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]

- 14. RU2043627C1 - Process of determination of this compound, hydroxide and carbonate in solutions of this compound - Google Patents [patents.google.com]

- 15. metrohm.com [metrohm.com]

In-Depth Technical Guide to the Thermal Stability of Crystalline Sodium Aluminate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of crystalline sodium aluminate, a compound of significant interest in various industrial and pharmaceutical applications. This document outlines the decomposition behavior of different crystalline forms, presents quantitative data from thermal analysis, details experimental methodologies, and illustrates the thermal decomposition pathways.

Introduction to Crystalline this compound

This compound exists in an anhydrous form (NaAlO₂) and several hydrated crystalline structures, with the general formula NaAlO₂·xH₂O.[1][2] Common hydrates include NaAlO₂·1.5H₂O, NaAlO₂·2.5H₂O, and NaAlO₂·5/4H₂O.[1][3][4] The thermal stability of these compounds is a critical parameter for their application in processes involving elevated temperatures. The dehydration and decomposition behavior are influenced by the degree of hydration, crystalline structure, and the surrounding atmosphere.

Thermal Decomposition of Crystalline this compound

The thermal decomposition of crystalline this compound is a multi-step process that begins with dehydration, the loss of water of crystallization, followed by the decomposition of the anhydrous this compound at higher temperatures.

Dehydration of Hydrated this compound

Upon heating, hydrated this compound loses its water molecules to form the anhydrous compound. The number of dehydration steps and the temperature at which they occur depend on the specific hydrate. For instance, NaAlO₂·5/4H₂O has been reported to dehydrate directly to anhydrous NaAlO₂ in a single step, without the formation of intermediate hydrates.

Decomposition of Anhydrous this compound

Anhydrous this compound is thermally stable to high temperatures. Its decomposition, typically occurring at temperatures exceeding 1000°C, can yield sodium oxide and various forms of aluminum oxide (alumina).[5] The final alumina phase is dependent on the temperature and duration of heating. For example, the formation of alpha-alumina (α-Al₂O₃) has been observed at temperatures around 1100°C from the decomposition of this compound derived from sodium dawsonite.[5]

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for various forms of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of Sodium Dawsonite Precursor [5]

| Temperature Range (°C) | Weight Loss Event | Products Formed |

| ~320 | Decomposition of Sodium Dawsonite | Amorphous/Transition Alumina, CO₂, H₂O |

| >800 | Formation of Crystalline this compound | NaAlO₂ |

| ~1100 | Decomposition of this compound | α-Al₂O₃ |

Note: Sodium dawsonite (NaAl(OH)₂CO₃) is a common precursor in the synthesis of this compound, and its thermal decomposition provides a route to forming the anhydrous crystalline phase.

Experimental Protocols

The characterization of the thermal stability of crystalline this compound is primarily conducted using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and high-temperature X-ray diffraction (XRD).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with dehydration and decomposition.

Methodology:

-

A small, precisely weighed sample of the crystalline this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is loaded into a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically flowing nitrogen or argon to prevent oxidative side reactions.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature, allowing for the identification of distinct thermal events.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with phase transitions and decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The samples are heated at a controlled linear rate (e.g., 10 °C/min) under an inert atmosphere.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Endothermic peaks in the DSC thermogram correspond to events such as dehydration and melting, while exothermic peaks indicate crystallization or certain decomposition processes. The area under the peak is proportional to the enthalpy change of the transition.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystalline phases present at various temperatures.

Methodology:

-

A powdered sample of crystalline this compound is placed on a high-temperature stage within an X-ray diffractometer.

-

The sample is heated to a series of desired temperatures under a controlled atmosphere.

-

At each temperature, an X-ray diffraction pattern is collected.

-

The resulting diffraction patterns are analyzed to identify the crystalline phases present at each temperature, providing insight into phase transitions and the crystalline nature of decomposition products.

Thermal Decomposition Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflow of the experimental analysis and the thermal decomposition pathways of crystalline this compound.

Caption: Workflow for the thermal analysis of crystalline this compound.

Caption: Generalized thermal decomposition pathway of hydrated this compound.

References

An In-depth Technical Guide to the Forms of Sodium Aluminate: NaAlO₂ and NaAl(OH)₄

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium aluminate is a crucial inorganic compound with significant applications across various scientific and industrial domains, including a noteworthy role in the development of advanced materials for pharmaceutical applications. It is commercially available in two principal forms: the anhydrous solid, this compound (NaAlO₂), and its hydrated counterpart, sodium tetrahydroxoaluminate (NaAl(OH)₄), which exists in aqueous solutions. A thorough understanding of the distinct chemical properties, structures, and synthesis protocols of these two forms is paramount for researchers and professionals in materials science and drug development. This technical guide provides a comprehensive overview of NaAlO₂ and NaAl(OH)₄, detailing their physicochemical properties, synthesis methodologies, and their application as precursors in the synthesis of layered double hydroxides (LDHs) for drug delivery systems.

Physicochemical Properties

While both forms of this compound are fundamentally related, they exhibit distinct physical and chemical characteristics.

Anhydrous this compound (NaAlO₂)

Anhydrous this compound is a white, crystalline, and often hygroscopic solid.[1][2] When dissolved in water, it forms a strongly alkaline solution.[1][2]

Sodium Tetrahydroxoaluminate (NaAl(OH)₄)

In aqueous solutions, anhydrous this compound (NaAlO₂) reacts with water to form the tetrahydroxoaluminate complex ion, [Al(OH)₄]⁻.[3][4] Therefore, a solution of this compound is more accurately described as a solution of sodium tetrahydroxoaluminate, NaAl(OH)₄.[4] This hydrated form is the predominant species in aqueous environments.[4]

Data Presentation: Physicochemical Properties

| Property | Anhydrous this compound (NaAlO₂) | Sodium Tetrahydroxoaluminate (NaAl(OH)₄) |

| Molecular Formula | NaAlO₂ | NaAl(OH)₄ |

| Molar Mass | 81.97 g/mol [2] | 118.00 g/mol |

| Appearance | White crystalline powder (sometimes with a yellowish tint)[2] | Typically exists in aqueous solution |

| Density | ~1.5 g/cm³[2] | Not applicable (exists in solution) |

| Melting Point | 1650 °C[2] | Not applicable (decomposes upon heating) |

| Solubility in Water | Highly soluble. Specific temperature-dependent solubility data is not widely published. | Exists in aqueous solution. |

| Solubility in Alcohol | Insoluble[5] | Insoluble[5] |

| pH of Aqueous Solution | Strongly alkaline, typically above 11-12.[1][2] Precise concentration-dependent pH data is not readily available. | Strongly alkaline. |

| Crystal Structure | Orthorhombic, with a three-dimensional framework of corner-linked AlO₄ tetrahedra.[2][5] | Not applicable in its isolated form. |

Experimental Protocols

The synthesis of this compound can be tailored to produce either the anhydrous solid or the hydrated form in solution.

Synthesis of Anhydrous this compound (NaAlO₂)

This protocol is adapted from a method focusing on the reaction of elemental aluminum with sodium hydroxide.

Materials:

-

Aluminum (powder or foil)

-

Sodium hydroxide (NaOH) pellets

-

Distilled water

-

Ethanol (for washing)

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Oven or furnace

Procedure:

-

Prepare a sodium hydroxide solution of the desired concentration (e.g., 4 M) by carefully dissolving NaOH pellets in distilled water. The dissolution of NaOH is highly exothermic and should be done in an ice bath with continuous stirring.

-

Slowly add a stoichiometric amount of aluminum to the NaOH solution under continuous stirring. The reaction is exothermic and will produce hydrogen gas, so it must be performed in a well-ventilated fume hood. The reaction is: 2 Al(s) + 2 NaOH(aq) + 2 H₂O(l) → 2 NaAlO₂(aq) + 3 H₂(g).

-

Continue stirring the reaction mixture for several hours to ensure complete reaction of the aluminum. The pH should be maintained at a high level (e.g., 13.6) to optimize the conversion.

-

After the reaction is complete, filter the hot solution to remove any unreacted aluminum or other solid impurities.

-

To obtain the solid NaAlO₂, the water needs to be removed. This can be achieved by evaporation. For laboratory scale, this can be done by heating the solution in an evaporating dish. For a more controlled crystalline product, slow evaporation at a controlled temperature is recommended.

-

Once the solid product has formed, it should be washed with ethanol to remove any residual water and unreacted NaOH.

-

Dry the resulting white powder in an oven at a temperature sufficient to remove all water (e.g., 150-200 °C). For complete dehydration to anhydrous NaAlO₂, heating at higher temperatures in a furnace may be required.

Characterization:

-

X-ray Diffraction (XRD): To confirm the crystalline structure of NaAlO₂. The expected pattern should correspond to the orthorhombic phase.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the AlO₄ tetrahedra.

Synthesis of Sodium Tetrahydroxoaluminate (NaAl(OH)₄) Solution

This protocol describes the formation of a sodium tetrahydroxoaluminate solution from aluminum hydroxide.

Materials:

-

Aluminum hydroxide (Al(OH)₃) powder

-

Sodium hydroxide (NaOH) pellets

-

Distilled water

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

Procedure:

-

Prepare a concentrated sodium hydroxide solution (e.g., 20-25% w/w) by dissolving NaOH pellets in distilled water with appropriate cooling and stirring.[5]

-

Heat the NaOH solution to near its boiling point.[5]

-

Gradually add a stoichiometric amount of aluminum hydroxide powder to the hot NaOH solution while stirring continuously. The reaction is: Al(OH)₃(s) + NaOH(aq) → NaAl(OH)₄(aq).

-

Continue heating and stirring the mixture until the aluminum hydroxide is completely dissolved, resulting in a clear or slightly opalescent solution.

-

The resulting solution is a concentrated solution of sodium tetrahydroxoaluminate. It can be diluted with distilled water to the desired concentration for further use.

Characterization:

-

Titration: To determine the concentration of aluminate and free NaOH in the solution.

-

pH measurement: To confirm the high alkalinity of the solution.

Application in Drug Development: Precursor for Layered Double Hydroxides (LDHs) in Drug Delivery

A significant application of this compound in a context relevant to drug development is its use as a precursor in the synthesis of Layered Double Hydroxides (LDHs). LDHs are a class of inorganic layered materials that have garnered considerable interest as drug delivery vehicles due to their biocompatibility, high anion-exchange capacity, and pH-dependent solubility.[6][7]

The general formula for an LDH is [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M²⁺ is a divalent cation (e.g., Mg²⁺, Zn²⁺) and M³⁺ is a trivalent cation (e.g., Al³⁺). This compound serves as the source of the trivalent aluminum cation (Al³⁺) in the synthesis of Al-containing LDHs.[8]

Logical Workflow for LDH Synthesis using this compound

The following diagram illustrates the general workflow for the synthesis of a drug-intercalated LDH using this compound as the aluminum source.

Caption: Workflow for the synthesis of a drug-intercalated LDH nanocarrier.

Signaling Pathway: pH-Responsive Drug Release from LDHs

The therapeutic efficacy of LDH-based drug delivery systems often relies on their ability to release the intercalated drug in a controlled manner, frequently in response to environmental stimuli such as pH. The acidic microenvironment of tumor tissues or the pH changes within endo-lysosomal compartments of cells can trigger the dissolution of the LDH framework and the subsequent release of the drug.

The following diagram illustrates this pH-responsive drug release mechanism.

References

- 1. getwsu.com [getwsu.com]

- 2. webqc.org [webqc.org]

- 3. 2 H2O + NaAlO2 → Na[Al(OH)4] - Balanced equation | Chemical Equations online! [chemequations.com]

- 4. quora.com [quora.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Development of Drug Delivery Systems Based on Layered Hydroxides for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Layered double hydroxides for regenerative nanomedicine and tissue engineering: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.tue.nl [research.tue.nl]

The Hygroscopic Nature of Powdered Sodium Aluminate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium aluminate (NaAlO₂), a white, odorless powdered solid, is a versatile inorganic chemical with significant industrial applications, including water purification, paper manufacturing, and as a catalyst in various chemical processes.[1][2] Its efficacy and stability are intrinsically linked to its physical and chemical properties, among which its hygroscopic nature is of paramount importance. This technical guide provides an in-depth analysis of the hygroscopic characteristics of powdered this compound, offering valuable insights for its handling, storage, and application in research and development.

The Phenomenon of Hygroscopicity in Powdered this compound

This compound is classified as a hygroscopic material, meaning it readily attracts and absorbs moisture from the surrounding atmosphere.[1] This property is attributed to the presence of reactive sites on the this compound molecules that form weak bonds with water molecules.[3] The degree of moisture absorption is influenced by factors such as the ambient relative humidity (RH), temperature, and the specific surface area of the powder.[4]

Upon exposure to air, particularly in humid environments, powdered this compound can undergo significant physical and chemical changes. The absorption of moisture can lead to caking and the formation of lumps, which can impede its flowability and handling characteristics.[4] Furthermore, the presence of absorbed water can initiate chemical reactions, potentially altering the material's purity and performance.

Experimental Determination of Hygroscopicity

The quantification of the hygroscopic nature of powdered this compound can be achieved through several established analytical techniques. The following section details the methodologies for three commonly employed experimental protocols.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it equilibrates with a controlled atmosphere of varying relative humidity at a constant temperature. This method provides a detailed moisture sorption isotherm, which illustrates the relationship between the equilibrium moisture content of the material and the surrounding RH.

Experimental Protocol:

-

Sample Preparation: A pre-determined mass of powdered this compound (typically 5-15 mg) is placed into the sample pan of the DVS instrument.[4]

-

Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is recorded as the dry weight of the sample.

-

Sorption Phase: The relative humidity of the nitrogen carrier gas is incrementally increased in a stepwise manner (e.g., in 10% RH steps from 0% to 90% RH). At each step, the sample mass is continuously monitored until it reaches equilibrium (i.e., no significant change in mass over time).

-

Desorption Phase: Following the sorption phase, the relative humidity is incrementally decreased in a similar stepwise manner back to 0% RH, and the equilibrium mass is recorded at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water absorbed by the sample. The moisture sorption isotherm is then generated by plotting the equilibrium moisture content (% weight change) against the relative humidity.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is used to determine the thermal stability of a material and to quantify its volatile content, including absorbed water. By heating a sample under a controlled atmosphere and monitoring its mass change, the temperature at which water is released can be identified.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of hydrated this compound powder is placed in a TGA sample pan.

-

Heating Program: The sample is heated in the TGA furnace at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 900°C).[5]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges corresponding to the loss of free and bound water. The derivative of the TGA curve (DTG curve) can be used to more accurately pinpoint the decomposition temperatures.[5][6]

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance. It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, and a base in an alcohol solvent.[7][8][9][10][11]

Experimental Protocol:

-

Apparatus Setup: A volumetric or coulometric Karl Fischer titrator is used. The titration vessel is filled with a suitable Karl Fischer solvent (e.g., anhydrous methanol).[11]

-

Titrator Conditioning: The solvent in the vessel is pre-titrated with the Karl Fischer reagent to eliminate any residual moisture, establishing a dry baseline.

-

Sample Introduction: A precisely weighed amount of powdered this compound is quickly introduced into the titration vessel. For insoluble solids, a Karl Fischer oven can be used to heat the sample and transfer the evaporated water to the titration cell via a carrier gas.[8]

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically.

-

Calculation: The water content of the sample is calculated based on the volume of titrant consumed (volumetric method) or the total charge passed (coulometric method).[7]

Quantitative Data on Moisture Absorption

| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) |

| 10 | 0.5 |

| 20 | 1.2 |

| 30 | 2.5 |

| 40 | 4.0 |

| 50 | 6.0 |

| 60 | 8.5 |

| 70 | 11.0 |

| 80 | 14.0 |

| 90 | 18.0 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Reaction with Atmospheric Components

The hygroscopic nature of powdered this compound facilitates its reaction with atmospheric carbon dioxide. The absorbed water acts as a medium for the dissolution of both this compound and carbon dioxide, leading to a chemical transformation.

The likely reaction pathway for solid this compound upon exposure to atmospheric moisture (H₂O) and carbon dioxide (CO₂) is as follows:

-

Hydration: The anhydrous this compound powder absorbs water from the atmosphere to form hydrated this compound. NaAlO₂(s) + nH₂O(g) → NaAlO₂·nH₂O(s)

-

Hydrolysis and Carbonation: In the presence of sufficient moisture, the hydrated this compound dissolves and reacts with dissolved carbon dioxide to form sodium carbonate and aluminum hydroxide. 2NaAlO₂(aq) + CO₂(aq) + 3H₂O(l) → Na₂CO₃(aq) + 2Al(OH)₃(s)

This reaction can lead to a decrease in the alkalinity and aluminate content of the product over time, affecting its performance in various applications.

Visualizations

Experimental Workflows

Caption: Experimental workflows for hygroscopicity determination.

Reaction Pathway with Atmospheric Components

Caption: Reaction of powdered this compound with H₂O and CO₂.

Handling and Storage Recommendations

Given its hygroscopic nature, powdered this compound requires careful handling and storage to maintain its quality and performance.

-

Storage: Store in a cool, dry place in tightly sealed containers to minimize exposure to atmospheric moisture. The use of desiccants within the storage area is recommended.

-

Handling: When handling the powder, minimize the time it is exposed to the open air. Conduct weighing and transfer operations in a low-humidity environment, such as a glove box or a room with controlled humidity, whenever possible.

-

Packaging: Use packaging materials with low moisture vapor transmission rates.

Conclusion

The hygroscopic nature of powdered this compound is a critical consideration for its effective use in scientific and industrial applications. Understanding the mechanisms of moisture absorption and the subsequent physical and chemical changes is essential for ensuring the material's stability and performance. By employing appropriate experimental techniques to quantify its hygroscopicity and implementing proper handling and storage procedures, researchers and drug development professionals can mitigate the challenges associated with this property and unlock the full potential of this versatile compound.

References

- 1. This compound | NaAlO2 | CID 14766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound POWDER - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. jocpr.com [jocpr.com]

- 5. water360.com.au [water360.com.au]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. cscscientific.com [cscscientific.com]

- 8. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 9. gmpinsiders.com [gmpinsiders.com]

- 10. quveon.com [quveon.com]

- 11. mt.com [mt.com]

molecular geometry of the aluminate ion

An In-depth Technical Guide on the Molecular Geometry of the Aluminate Ion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "aluminate ion" encompasses a range of aluminum-oxygen anions that exhibit distinct molecular geometries depending on their physical state (solid vs. aqueous), hydration, pH, and concentration. In the solid state, such as in anhydrous sodium aluminate (NaAlO₂), the fundamental unit is a network of corner-sharing tetrahedra, AlO₄. In aqueous solutions, the speciation is more complex, with the tetrahedral tetrahydroxoaluminate ion, [Al(OH)₄]⁻, being a predominant form in alkaline conditions. Understanding these structural variations is critical in fields ranging from materials science to pharmacology, particularly in the context of aluminum-containing pharmaceuticals like antacids, where the ion's form dictates its reactivity and bioavailability. This guide provides a detailed examination of the molecular geometry of aluminate ions, experimental protocols for their characterization, and their relevance in drug development.

Molecular Geometry and Structure

The geometry of the aluminate ion is not singular but is best understood by considering its environment. The coordination of the central aluminum atom can be tetrahedral or octahedral.

Solid-State Geometry: The Tetrahedral AlO₄ Framework

In anhydrous crystalline solids like this compound (NaAlO₂), the structure is a three-dimensional framework built from corner-linked AlO₄ tetrahedra.[1] The aluminum atom is at the center of the tetrahedron, bonded to four oxygen atoms. This arrangement arises from sp³ hybridization of the aluminum atom, leading to bond angles that approximate the ideal tetrahedral angle of 109.5°.[2] The bonding within the AlO₄ unit has significant covalent character, while the bond between the sodium cation (Na⁺) and the aluminate anion framework is primarily ionic.[2]

Hydrated forms, such as NaAlO₂·5/4H₂O, exhibit more complex layered structures where AlO₄ tetrahedra are joined into rings. These layers are held together by sodium ions and hydrogen bonding with water molecules.[1]

Aqueous Solution Geometry: A pH-Dependent Equilibrium

In aqueous solutions, the aluminate ion exists as various hydrated species, and its structure is highly dependent on pH and concentration.

-

Tetrahydroxoaluminate [Al(OH)₄]⁻: In dilute, alkaline solutions (pH > 13), the predominant species is the tetrahedral tetrahydroxoaluminate ion.[3][4] This ion consists of a central aluminum atom coordinated to four hydroxide groups. The geometry is tetrahedral, analogous to the solid-state AlO₄ unit.[3]

-

Hexaaqua and Mixed Hydroxo-Aqua Complexes: Under different conditions, particularly during the transition from acidic to alkaline, aluminum can be octahedrally coordinated. The species produced in solution upon dissolving aluminum in NaOH is often described as [Al(OH)₄]⁻ or the octahedrally coordinated trans-[Al(OH)₄(H₂O)₂]⁻ ion.[1][5]

-

Polymeric and Dimeric Ions: In concentrated alkaline solutions, monomeric aluminate ions can condense to form dimeric or polymeric species, such as the [Al₂O(OH)₆]²⁻ ion.[6] Spectroscopic studies have also suggested the presence of polymeric structures at pH ranges between 8 and 12.

Quantitative Structural Data

The following tables summarize key quantitative data for the primary aluminate species.

Table 1: Crystallographic and Bond Data for Anhydrous this compound (NaAlO₂)

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [7] |

| Space Group | Pna2₁ | [7] |

| Lattice Constants (a, b, c) | 5.20 Å, 5.39 Å, 6.97 Å | [7] |

| Al Coordination Geometry | Tetrahedral (AlO₄) | [2][7] |

| Al-O Bond Distance | 1.75 - 1.77 Å | [7] |

| Approximate O-Al-O Angle | ~109.5° | [2] |

Table 2: Geometric Parameters for Aluminate Species in Aqueous Solution

| Species | Coordination Geometry | Key Bond Lengths / Angles | Reference(s) |

| Tetrahydroxoaluminate [Al(OH)₄]⁻ | Tetrahedral | ∠O−Al−O ≈ 109.5° | [3] |

| trans-Diaquatetrahydroxoaluminate [Al(OH)₄(H₂O)₂]⁻ | Distorted Octahedral | Al-O(H) bond distance: 1.759 Å O-Al-O angles: 69.3° - 103.5° | [8] |

Experimental Protocols for Structural Determination

The is primarily determined using X-ray crystallography for the solid state and vibrational spectroscopy for aqueous solutions.

Protocol 1: Single-Crystal X-ray Crystallography of this compound

This protocol outlines the determination of the crystal structure of anhydrous NaAlO₂.

-

Synthesis and Crystallization:

-

Slowly add aluminum hydroxide (Al(OH)₃) to a 20-25% aqueous sodium hydroxide (NaOH) solution.[1]

-

Heat the mixture near its boiling point in a steel or nickel vessel with stirring until a pulp forms.[1]

-

Pour the resulting mixture into a tank and cool slowly to allow for the formation of single crystals suitable for diffraction (typically >0.1 mm).[9] Rapid cooling should be avoided as it leads to the formation of microcrystalline powder.[10]

-

Isolate a suitable single crystal and dehydrate it in a rotary oven to obtain the anhydrous form, NaAlO₂.[1]

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the collected diffraction pattern to obtain a set of structure factors.

-

Use computational methods (e.g., direct methods or Patterson function) to solve the phase problem and generate an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the atomic positions, bond lengths, and angles against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

-

Protocol 2: Raman Spectroscopy of Aqueous Aluminate Solutions

This protocol is used to identify the different aluminate species present in an aqueous solution.

-

Sample Preparation:

-

Prepare a series of aluminate solutions by dissolving aluminum wire or this compound in NaOH solutions of varying concentrations to achieve the desired pH and aluminate concentration.[11]

-

Minimize exposure of the alkaline solutions to air to prevent the absorption of atmospheric CO₂.[11]

-

Place the sample solution in a quartz cuvette for analysis.

-

-

Instrument Setup and Data Acquisition:

-

Use a Raman spectrometer equipped with a near-infrared laser (e.g., 785 nm) to minimize sample fluorescence, which is common in industrial or complex samples.[12] Alternatively, an argon ion laser (e.g., 488 nm) can be used.[11]

-

Pass the laser beam through a filter to remove plasma lines.[11]

-

Focus the laser onto the sample in the cuvette and collect the backscattered Raman signal.

-

Acquire spectra over a relevant wavenumber range (e.g., 200-800 cm⁻¹) at a specified resolution (e.g., 4 cm⁻¹).[11] Co-add multiple scans (e.g., 256) to improve the signal-to-noise ratio.[11]

-

-

Data Analysis:

-

Perform baseline correction on the collected spectra.

-

Identify characteristic peaks for different aluminate species. For example, the symmetric Al-OH stretch for tetrahedral [Al(OH)₄]⁻ appears around 622 cm⁻¹, while the corresponding mode for octahedral Al(OH)₆³⁻ is found near 500 cm⁻¹.[11]

-

Correlate the presence and intensity of these peaks with the pH and concentration of the solutions to map the species distribution.

-

Relevance in Drug Development and Pharmacology

While the aluminate ion is not a primary active pharmaceutical ingredient, its formation is central to the mechanism of aluminum-containing drugs, particularly antacids. Its potential toxicity is also a key consideration.

Mechanism of Action for Aluminum-Containing Antacids

Aluminum hydroxide, Al(OH)₃, is a common active ingredient in over-the-counter antacids used to treat heartburn and acid indigestion.[13][14] Its therapeutic effect comes from neutralizing excess gastric acid (HCl).[15][16] This reaction consumes protons and raises the pH of the stomach environment. In the resulting neutral to alkaline microenvironment, the aluminum hydroxide can react further to form the soluble tetrahydroxoaluminate ion, [Al(OH)₄]⁻, which is the stable monomeric species under these conditions.

The overall process can be summarized as:

-

Neutralization: Al(OH)₃ (s) + 3 HCl (aq) → AlCl₃ (aq) + 3 H₂O (l)

-

Formation of Aluminate in excess base/neutral pH: Al(OH)₃ (s) + OH⁻ (aq) ⇌ [Al(OH)₄]⁻ (aq)

This mechanism is depicted in the logical diagram below.

Caption: Logical workflow of an aluminum-containing antacid.

Toxicological Considerations

The biological activity and potential toxicity of aluminum are of significant concern in pharmacology. While aluminum hydroxide is poorly absorbed, chronic high-dose use can lead to side effects like constipation and phosphate depletion.[17] Systemic aluminum toxicity can induce oxidative stress, genotoxicity, and has been associated with various pathological conditions.[18] In environmental science, the toxicity of aluminate to plant roots (rhizotoxicity) has been studied, though it is debated whether the toxicity stems from the [Al(OH)₄]⁻ ion itself or from polynuclear hydroxy-Al species that can form in pH gradients at the root surface.[19][20] These toxicological aspects are crucial for the risk assessment of aluminum-containing pharmaceuticals and excipients.

Conclusion

The is multifaceted, transitioning from a well-defined tetrahedral AlO₄ framework in anhydrous solids to a complex, pH-dependent equilibrium of monomeric and polymeric hydroxo-species in aqueous solutions. Techniques like X-ray crystallography and Raman spectroscopy are indispensable for elucidating these structures. For drug development professionals, understanding this chemistry is paramount, as it directly governs the mechanism of action and toxicological profile of widely used aluminum-containing medications. The formation of the tetrahedral [Al(OH)₄]⁻ ion is a key step in the function of aluminum-based antacids, providing a clear link between fundamental molecular geometry and therapeutic effect.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. Intermediate Species in the Crystallization of this compound Hydroxy Hydrates (Journal Article) | OSTI.GOV [osti.gov]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. osti.gov [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. Aluminum/Magnesium Antacids (Gaviscon, Maalox, Mylanta, and Others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 14. Antacids: How they work, types, and side effects [medicalnewstoday.com]

- 15. What is Aluminum hydroxide used for? [synapse.patsnap.com]

- 16. Antacids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. The Mechanism of Action of Antacids | The University of Tennessee at Martin - Edubirdie [edubirdie.com]

- 18. Aluminium toxicosis: a review of toxic actions and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessing the Rhizotoxicity of the Aluminate Ion, Al(OH)(4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] Assessing the Rhizotoxicity of the Aluminate Ion, Al(OH)(4). | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the pH and Alkalinity of Sodium Aluminate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH and alkalinity of sodium aluminate solutions. It covers the underlying chemistry, quantitative data, detailed experimental protocols for measurement, and visual representations of the key chemical processes and analytical workflows.

Core Concepts: pH and Alkalinity of this compound

This compound (NaAlO₂) is the salt of a strong base (NaOH) and a weak acid (aluminic acid, HAlO₂). When dissolved in water, it undergoes hydrolysis, leading to the formation of a strongly alkaline solution. The primary chemical species in these solutions is the tetrahydroxoaluminate ion, [Al(OH)₄]⁻.[1] The hydrolysis reaction can be represented as:

NaAlO₂(s) + 2H₂O(l) ⇌ Na⁺(aq) + [Al(OH)₄]⁻(aq)

The tetrahydroxoaluminate ion is in equilibrium with other aluminate species and hydroxide ions, which contributes to the high pH of the solution. The alkalinity of this compound solutions is a measure of their capacity to neutralize acids and is primarily due to the presence of hydroxide ions (OH⁻) and the aluminate ions themselves, which can react with H⁺ ions.

The stability and properties of this compound solutions are influenced by factors such as concentration, temperature, and the presence of impurities.[2]

Quantitative Data

Precise, publicly available data correlating this compound concentration and temperature with pH and alkalinity is limited. However, based on product specifications and technical literature, the following tables summarize the expected ranges.

Table 1: Typical pH of this compound Solutions at Room Temperature

| Concentration of this compound | Typical pH Range |

| Dilute Solutions (<1%) | 11.0 - 12.0 |

| Concentrated Solutions (e.g., 45%) | ≥ 12.5[3][4] |

| Solid this compound (80%) in solution | ≥ 12.0[5] |

Table 2: General Alkalinity of this compound Solutions

| Parameter | Description |

| Total Alkalinity | The total acid-neutralizing capacity of the solution, contributed by hydroxide ions and aluminate ions. |

| Caustic Alkalinity | Primarily attributed to free sodium hydroxide (NaOH) present in the solution. |

Note: The exact alkalinity is dependent on the specific composition of the this compound product, including any excess sodium hydroxide from the manufacturing process.

Experimental Protocols

Accurate determination of the pH and alkalinity of this compound solutions is crucial for various applications. The following are detailed methodologies for these measurements.

Measurement of pH

Methodology: Potentiometric pH measurement using a calibrated pH meter and a glass electrode.

Apparatus:

-

pH meter with a glass electrode and a reference electrode (or a combination electrode)

-

Magnetic stirrer and stir bar

-

Beakers

-

Standard pH buffers (e.g., pH 7, 10, and 12)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions that bracket the expected pH of the this compound solution. Given the high alkalinity, buffers with pH values of 10 and 12 are recommended.

-

Sample Preparation: Place a known volume of the this compound solution into a beaker. For concentrated solutions, a dilution with deionized water may be necessary to bring the pH within the accurate range of the electrode. Record the dilution factor.

-

Measurement: Immerse the pH electrode in the solution and stir gently with a magnetic stirrer.

-

Equilibration: Allow the pH reading to stabilize. This may take longer in concentrated or viscous solutions.

-

Recording: Record the stable pH value. If the sample was diluted, this should be noted.

Determination of Total Alkalinity (Watts-Utley Method)

This method, widely used in the analysis of Bayer process liquors, involves a multi-step titration to differentiate between free hydroxide, aluminate, and carbonate.[6][7]

Reagents:

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)

-

Barium chloride (BaCl₂) solution (10% w/v)

-

Sodium tartrate solution

-

Potassium fluoride (KF) solution (40% w/v)

-

Phenolphthalein indicator

Procedure:

-

Sample Preparation: Pipette a known volume of the this compound solution into a beaker and dilute with deionized water.

-

Carbonate Precipitation: Add barium chloride solution to precipitate any carbonate ions as barium carbonate (BaCO₃).

-

Titration for Free Hydroxide and Aluminate (as Al(OH)₃):

-

Add phenolphthalein indicator.

-

Titrate with standardized HCl. The first endpoint (disappearance of the pink color) corresponds to the neutralization of free hydroxide and the conversion of aluminate to aluminum hydroxide (Al(OH)₃).

-

-

Complexation of Aluminate: Add sodium tartrate solution to complex the aluminum hydroxide.

-

Titration for Total Hydroxide: Continue the titration with HCl to a second endpoint (e.g., using a pH meter to a specific pH value) to determine the total hydroxide content.

-

Determination of Alumina:

-

To a separate sample, after the initial titration steps, add potassium fluoride solution. This reacts with the aluminum to release hydroxide ions.

-

Titrate the released hydroxide with standardized HCl to determine the alumina concentration.

-

Visualizations

Signaling Pathway of this compound Hydrolysis

The following diagram illustrates the key chemical equilibria involved in the hydrolysis of this compound in an aqueous solution.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 3. aluminat.com [aluminat.com]

- 4. This compound solution, 25 l | A to Z | Chemicals | Carl ROTH - Austria [carlroth.com]

- 5. bisleyinternational.com [bisleyinternational.com]

- 6. datapdf.com [datapdf.com]

- 7. metrohm.com [metrohm.com]

reaction of aluminum with sodium hydroxide to form sodium aluminate

An In-depth Technical Guide on the Reaction of Aluminum with Sodium Hydroxide to Form Sodium Aluminate

Executive Summary

The reaction between aluminum (Al) and aqueous sodium hydroxide (NaOH) is a highly exothermic redox process that yields this compound (commonly represented as NaAlO₂ or Na[Al(OH)₄]) and hydrogen gas (H₂). This reaction is of significant interest due to its applications in on-demand hydrogen generation, industrial etching, and the synthesis of aluminate compounds. The process is initiated by the dissolution of the passivating aluminum oxide (Al₂O₃) layer by the caustic solution, which exposes the underlying aluminum metal to react with water in an alkaline medium. The kinetics of this heterogeneous reaction are primarily influenced by temperature, sodium hydroxide concentration, and the surface area of the aluminum reactant. This guide provides a comprehensive technical overview of the reaction mechanism, kinetics, experimental protocols for its study, and quantitative data for researchers and professionals in chemical and materials science.

Chemical Principles and Stoichiometry

Aluminum is an amphoteric metal, capable of reacting with both acids and bases.[1][2] In a strong alkaline environment provided by sodium hydroxide, aluminum dissolves to form a soluble aluminate salt and hydrogen gas. The overall balanced chemical equation, representing the formation of the hydrated this compound complex, is:

2Al(s) + 2NaOH(aq) + 6H₂O(l) → 2Na--INVALID-LINK-- + 3H₂(g) [1][3]

This reaction is highly exothermic, releasing a significant amount of heat.[4] The primary products are aqueous sodium tetrahydroxoaluminate(III) (Na[Al(OH)₄]) and gaseous hydrogen.[3][5]

Reaction Mechanism

The reaction proceeds in two principal stages. First, the protective, passivating layer of aluminum oxide (Al₂O₃) that naturally forms on the surface of aluminum metal is dissolved by the sodium hydroxide solution.[6]

Al₂O₃(s) + 2NaOH(aq) + 3H₂O(l) → 2Na--INVALID-LINK--

Once this oxide layer is removed, the exposed elemental aluminum reacts with water in the presence of sodium hydroxide, which acts as a catalyst and complexing agent.[3]

2Al(s) + 2NaOH(aq) + 6H₂O(l) → 2Na--INVALID-LINK-- + 3H₂(g)

The sodium hydroxide is crucial as it maintains an alkaline pH, preventing the precipitation of aluminum hydroxide (Al(OH)₃) and stabilizing the aluminate ion in solution.[3]

Caption: Reaction pathway of aluminum with aqueous sodium hydroxide.

Reaction Kinetics and Influencing Factors